molecular formula C16H33NO2 B016176 (N,N)-Dimethyl)ethyl Laurate CAS No. 34839-10-6

(N,N)-Dimethyl)ethyl Laurate

Cat. No.: B016176
CAS No.: 34839-10-6
M. Wt: 271.44 g/mol
InChI Key: JMLUDYXDXUBOTH-UHFFFAOYSA-N
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Description

2-Dimethylaminoethyl Laurate, also known as dodecanoic acid 2-(dimethylamino)ethyl ester, is an organic compound with the molecular formula C16H33NO2. It is a derivative of lauric acid and is characterized by the presence of a dimethylaminoethyl group. This compound is primarily used in the production of surfactants and has applications in various industries, including cosmetics and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Dimethylaminoethyl Laurate can be synthesized through a chemo-enzymatic esterification reaction. The process involves the reaction of 2-dimethylaminoethanol with lauric acid, which is derived from coconut oil. The reaction typically occurs in three steps:

    Esterification: Lauric acid reacts with 2-dimethylaminoethanol in the presence of an enzyme catalyst.

    Optimization: The reaction conditions, such as temperature, time, molar ratio, and enzyme concentration, are optimized to achieve a high yield.

    Purification: The product is purified using techniques such as FTIR and 1H NMR.

Industrial Production Methods: In industrial settings, the production of 2-Dimethylaminoethyl Laurate follows similar steps but on a larger scale. The process is designed to be sustainable and environmentally friendly, utilizing natural renewable sources and minimizing the use of solvents and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylaminoethyl Laurate undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Hydrolysis: The breakdown of the ester bond in the presence of water, yielding lauric acid and 2-dimethylaminoethanol.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Esterification: Enzyme catalysts, optimal temperature, and molar ratios.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester bond.

Major Products Formed:

Scientific Research Applications

2-Dimethylaminoethyl Laurate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Dimethylaminoethyl Laurate is unique due to its specific application as a surfactant derived from natural sources. Its biodegradability and environmentally friendly synthesis make it a preferred choice in various industries, particularly in cosmetics and personal care products .

Properties

IUPAC Name

2-(dimethylamino)ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2)3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLUDYXDXUBOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324043
Record name 2-Dimethylaminoethyl Laurate
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Molecular Weight

271.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34839-10-6
Record name Dodecanoic acid, 2-(dimethylamino)ethyl ester
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Record name 2-Dimethylaminoethyl Laurate
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Record name 2-(dimethylamino)ethyl dodecanoate
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Synthesis routes and methods

Procedure details

The procedure of Example II is repeated employing lauroyl chloride and 2-dimethylaminoethanol to form 2-dimethylaminoethyl laurate. When the intermediate is quarternized with 1-bromodecane, the softening compound produced is N-(2-dodecanoyloxyethyl)-N,N-dimethyldodecanaminium bromide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-(dimethylamino)ethyl dodecanoate contribute to its use in surfactant synthesis?

A1: 2-(Dimethylamino)ethyl dodecanoate possesses a unique structure that makes it an ideal precursor for synthesizing gemini surfactants. Its long hydrophobic dodecanoate chain (derived from dodecanoic acid) provides the necessary affinity for non-polar substances, while the hydrophilic tertiary amine group offers water solubility. This amphiphilic nature is crucial for surfactant activity.

Q2: How does the length of the alkyl chain in 2-(dimethylamino)ethyl esters influence their interaction with liposome membranes?

A2: Research indicates that the length of the alkyl chain in 2-(dimethylamino)ethyl esters significantly impacts their interaction with liposome membranes []. Specifically, studies examining the effects of 2-(dimethylamino)ethyl esters with varying alkyl chain lengths (9, 11, 13, and 15 carbon atoms) on calcium ion desorption from liposomes revealed that compounds with 11 and 13 carbon atoms (DM-11 and DM-13) were the most active []. This suggests an optimal alkyl chain length for membrane interaction and disruption of calcium ion binding. The researchers suggest that free amines in these compounds penetrate the hydrophobic core of the phospholipid membrane, inducing structural changes that facilitate calcium ion desorption [].

Q3: What analytical techniques are commonly employed to characterize 2-(dimethylamino)ethyl dodecanoate and the resulting gemini surfactants?

A3: Both infrared spectroscopy (IR) and proton nuclear magnetic resonance spectroscopy (1H NMR) are instrumental in characterizing 2-(dimethylamino)ethyl dodecanoate and the synthesized gemini surfactants [, ]. IR spectroscopy helps confirm the presence of specific functional groups, such as the ester bond, while 1H NMR provides detailed information about the arrangement of hydrogen atoms within the molecule, confirming the structure of the synthesized compounds.

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